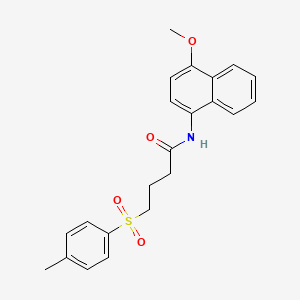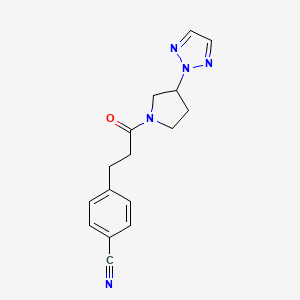![molecular formula C15H18FNO3 B2391822 N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide CAS No. 2411242-01-6](/img/structure/B2391822.png)
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was first discovered in the 1990s as a derivative of the natural product myriocin, which is produced by the fungus Isaria sinclairii. This compound has shown promising results in preclinical and clinical studies for the treatment of multiple sclerosis, organ transplantation, and other autoimmune diseases.
Mécanisme D'action
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide exerts its effects through the sphingosine-1-phosphate (S1P) receptor, which is a G protein-coupled receptor that plays a crucial role in immune cell trafficking and lymphocyte egress from lymphoid organs. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate, which binds to the S1P receptor and induces internalization and degradation of the receptor. This leads to the sequestration of lymphocytes in lymphoid organs, thereby preventing their migration to sites of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. The compound has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, by inducing their sequestration in lymphoid organs. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound has been shown to have neuroprotective effects, as it can cross the blood-brain barrier and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. The compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying immune cell trafficking and lymphocyte egress from lymphoid organs. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. The compound has a relatively short half-life in vivo, which can limit its efficacy in some applications. In addition, this compound can have off-target effects on other receptors, such as the S1P3 receptor, which can lead to adverse effects.
Orientations Futures
There are several future directions for research on N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide. One area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of this compound in other diseases, such as cancer and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the precise mechanisms of action of this compound and its effects on immune cell trafficking and lymphocyte egress from lymphoid organs.
Méthodes De Synthèse
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-fluoro-3-methoxyphenylacetic acid with propargylamine, followed by cyclization to form the oxane ring. The final step involves the addition of a vinyl group to the nitrogen atom to form the enamide moiety.
Applications De Recherche Scientifique
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of multiple sclerosis, organ transplantation, and other autoimmune diseases. This compound has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-3-13(18)17-15(7-9-20-10-8-15)11-5-4-6-12(19-2)14(11)16/h3-6H,1,7-10H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCBNKPZPDZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2(CCOCC2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
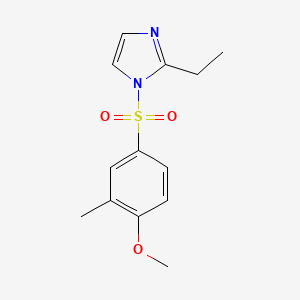
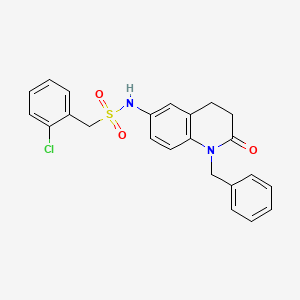
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)

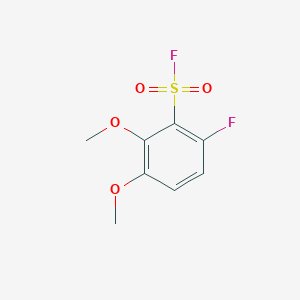
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
